4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole

LSD1 inhibition Epigenetics Cancer research

4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole (CAS 91843-61-7) is a synthetic, low-molecular-weight (229.30 g/mol) heterocyclic small molecule comprising a 5,6-dimethylbenzimidazole core fused at the 2-position to a thiazole ring. It is cataloged primarily as a research-grade biochemical tool and a synthetic intermediate in medicinal chemistry.

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
Cat. No. B11767733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=CSC=N3
InChIInChI=1S/C12H11N3S/c1-7-3-9-10(4-8(7)2)15-12(14-9)11-5-16-6-13-11/h3-6H,1-2H3,(H,14,15)
InChIKeyJGXXCNCBFLNLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole: Structural Identity, Procurement Parameters, and Research Classification


4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole (CAS 91843-61-7) is a synthetic, low-molecular-weight (229.30 g/mol) heterocyclic small molecule comprising a 5,6-dimethylbenzimidazole core fused at the 2-position to a thiazole ring . It is cataloged primarily as a research-grade biochemical tool and a synthetic intermediate in medicinal chemistry . Unlike its close structural analog thiabendazole—an approved broad-spectrum anthelmintic and fungicide—the 5,6-dimethyl substitution on the benzimidazole ring distinguishes this compound and is associated with a distinct target interaction profile, most notably sub-micromolar inhibition of lysine-specific demethylase 1 (LSD1/KDM1A) [1].

Why Thiabendazole or Other Benzimidazole-Thiazole Analogs Cannot Substitute for 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole in Targeted Research


Generic substitution with thiabendazole (2-(4-thiazolyl)benzimidazole; CAS 148-79-8) or other benzimidazole-thiazole hybrids is scientifically invalid for applications requiring potent LSD1 inhibition. The 5,6-dimethyl motif on the benzimidazole core of the target compound is not a passive structural modification: database curation confirms that this specific substitution drives a dramatic gain in LSD1 inhibitory activity (IC50 = 356 nM) while maintaining negligible activity against the phylogenetically related monoamine oxidase A (MAOA, IC50 > 100 µM), yielding a selectivity window of >280-fold [1]. Thiabendazole, which lacks these methyl groups, is not documented as a significant LSD1 ligand in authoritative chemogenomic databases. Furthermore, structure-activity relationship (SAR) studies on benzimidazole-thiazole series demonstrate that even minor alterations to the benzimidazole substitution pattern can shift the bioactivity profile from anti-inflammatory (COX-2) to epigenetic (LSD1) or cytotoxic mechanisms [2]. Therefore, procurement decisions based solely on scaffold similarity risk selecting a compound with fundamentally different target engagement.

Quantitative Differentiation Evidence: 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole vs. Closest Comparators


LSD1 (KDM1A) Inhibitory Potency: 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole vs. Thiabendazole

The target compound exhibits sub-micromolar inhibition of recombinant human LSD1 (IC50 = 356 nM), a histone demethylase implicated in oncology and epigenetic regulation [1]. Thiabendazole, the closest structural comparator lacking the 5,6-dimethyl groups, has no reported LSD1 inhibitory activity in the same curated database, representing a functional gain-of-activity driven by the dimethyl substitution.

LSD1 inhibition Epigenetics Cancer research

LSD1 Selectivity Over MAOA: A >280-Fold Window Absent in the Parent Scaffold

The compound was profiled against human monoamine oxidase A (MAOA), a common off-target for amine-binding small molecules, and showed an IC50 > 100,000 nM (>100 µM), yielding an LSD1/MAOA selectivity ratio exceeding 280-fold [1]. This level of selectivity within the flavin-dependent amine oxidase family is a critical differentiator for minimizing serotonergic side effects in cellular probe studies.

Selectivity profiling MAOA Off-target screening

Physicochemical and Drug-Likeness Comparison: 5,6-Dimethyl Derivative vs. Thiabendazole

The addition of two methyl groups increases the molecular weight from 201.25 g/mol (thiabendazole) to 229.30 g/mol and elevates calculated lipophilicity, which can improve membrane permeability in cell-based assays [1]. The compound retains one hydrogen bond donor (the benzimidazole NH), preserving key solubility characteristics while the 5,6-dimethyl motif contributes additional hydrophobic surface area for target binding.

Physicochemical properties Drug-likeness LogP

Class-Level Differentiation: 5,6-Dimethylbenzimidazole-Thiazole vs. N-Substituted Benzimidazole-Thiazole COX-2 Inhibitors

A structurally distinct series of benzimidazole-thiazole compounds (e.g., compounds 7b, 8c from Irmak et al., 2023) bearing N-substitution on the benzimidazole ring achieves potent COX-2 inhibition (IC50 = 0.215–0.297 µM) comparable to celecoxib (IC50 = 0.132 µM) [1]. The 5,6-dimethyl-2-(4-thiazolyl)benzimidazole scaffold, by contrast, demonstrates primary activity against LSD1 rather than COX-2, illustrating how the specific substitution pattern dictates the biological target. This divergence underscores that a benzimidazole-thiazole scaffold alone does not define the target; the exact substitution pattern governs whether the compound engages COX-2 or LSD1.

COX-2 inhibition Anti-inflammatory Target selectivity

Recommended Application Scenarios for 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole Based on Verified Differentiation Data


Epigenetic Probe Development: LSD1 (KDM1A) Inhibitor Lead Optimization

The compound's sub-micromolar LSD1 IC50 (356 nM) and >280-fold selectivity over MAOA make it a viable starting point for medicinal chemistry campaigns targeting histone demethylases in oncology [1]. Researchers developing LSD1-targeted small molecules for acute myeloid leukemia (AML) or small-cell lung cancer can use this compound as a selective scaffold distinct from tranylcypromine-based irreversible inhibitors.

Selectivity Panel Reference Standard for Benzimidazole-Thiazole Chemical Series

As a defined control compound in BindingDB/ChEMBL with quantitative data against both LSD1 and MAOA, this molecule can serve as a reference standard when profiling new benzimidazole-thiazole analogs for epigenetic vs. neuropharmacological target engagement [1]. Its well-characterized selectivity window provides a benchmark for assessing off-target risks in related chemical series.

Structure-Activity Relationship (SAR) Comparator for 5,6-Disubstituted Benzimidazole Analogs

The documented switch in target profile between 5,6-dimethylbenzimidazole-thiazoles (LSD1 inhibition) and N-substituted benzimidazole-thiazoles (COX-2 inhibition) positions this compound as an essential SAR comparator [1][2]. Medicinal chemists exploring the impact of benzimidazole substitution patterns on polypharmacology can use this compound to anchor their understanding of how methylation at the 5 and 6 positions redirects biological activity.

Chemical Biology Tool for Chromatin Remodeling Studies

The compound's demonstrated LSD1 inhibition supports its use as a cell-permeable chemical probe for investigating histone H3K4me1/me2 demethylation dynamics in chromatin biology [1]. Its favorable physicochemical profile (MW = 229.30; single HBD; low rotatable bond count) suggests adequate membrane permeability for intracellular target engagement in mammalian cell culture models.

Quote Request

Request a Quote for 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.